molecular formula C19H18BrNO3 B307662 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B307662
M. Wt: 388.3 g/mol
InChI Key: RYQZLXCJCBXVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves the inhibition of certain enzymes and signaling pathways that are involved in various biochemical and physiological processes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has various biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis, the suppression of inflammation, and the reduction of oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity and potency. This compound has been shown to have a high affinity for certain enzymes and signaling pathways, which makes it a valuable tool for studying various biochemical and physiological processes. However, one limitation of using this compound is its relatively high cost and the specialized equipment and expertise required for its synthesis.

Future Directions

There are several future directions for the study of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one. One direction is the development of novel derivatives of this compound with improved potency and specificity. Another direction is the investigation of the potential applications of this compound in the treatment of various diseases, such as cancer, neurological disorders, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves a multi-step process that requires specialized equipment and expertise. The process begins with the preparation of 4-bromobenzaldehyde, which is then reacted with ethyl acetoacetate to form 4-bromo-2-oxo-2-phenylacetaldehyde. This intermediate product is then reacted with 3-hydroxypropionaldehyde and ammonium acetate to form the final product.

Scientific Research Applications

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been used in various scientific research applications. One of the main applications of this compound is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Other research applications include the study of neurological disorders, inflammation, and oxidative stress.

properties

Product Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one

InChI

InChI=1S/C19H18BrNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h3-10,24H,2,11-12H2,1H3

InChI Key

RYQZLXCJCBXVPM-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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